molecular formula C16H19F3N2O3 B2853457 Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate CAS No. 1234910-18-9

Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2853457
CAS No.: 1234910-18-9
M. Wt: 344.334
InChI Key: BICBJVNOIFVPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl carboxylate group and a benzamido-methyl moiety bearing a trifluoromethyl (CF₃) group at the ortho position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine scaffold contributes to conformational flexibility, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

methyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-24-15(23)21-8-6-11(7-9-21)10-20-14(22)12-4-2-3-5-13(12)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICBJVNOIFVPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name / ID Ester Group Aromatic Substituent(s) Amide Linkage Modification Reference
Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate (Target) Methyl carboxylate 2-CF₃ benzamido None N/A
tert-Butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate tert-Butyl 4-CF₃ anilino (non-benzamido) Anilino instead of benzamido
4-(4-Chloro-2-oxo-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide None (carboxamide) 4-Iodo phenyl, 4-chloro benzodiazol Benzodiazol ring fusion
Benzyl 4-((2-tert-butylphenyl)(phenylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate Benzyl 2-tert-butylphenyl, pyridinyl Bulky carbamoyl substituents

Key Observations :

  • Ester Group : The target compound’s methyl ester is smaller and more hydrolytically labile compared to the tert-butyl group in ’s analog, which may confer greater metabolic stability .
  • Aromatic Substituents : The ortho-CF₃ group in the target compound enhances steric and electronic effects compared to para-CF₃ in ’s analog. Halogenated derivatives (e.g., 4-iodo in ) may prioritize radioimaging utility over therapeutic potency .

Preparation Methods

Preparation of 4-(Aminomethyl)piperidine-1-carboxylate Derivatives

The piperidine backbone is typically synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a versatile intermediate for cross-coupling reactions.

Procedure :

  • Borylation : Piperidine derivatives are treated with bis(pinacolato)diboron under palladium catalysis to form boronic esters.
  • Cross-Coupling : The boronic ester reacts with aryl halides (e.g., 2-bromo-5-(trifluoromethyl)pyridine) in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield substituted piperidines.

Example :

  • Reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate afforded tert-butyl 4-(4-methoxycarbonylphenyl)piperidine-1-carboxylate in 99% yield.

Introduction of the Aminomethyl Group

Reductive Amination

The aminomethyl group at the 4-position is introduced via reductive amination of a ketone intermediate.

Procedure :

  • Ketone Formation : 4-Cyanopiperidine-1-carboxylate is hydrolyzed to the corresponding ketone.
  • Reductive Amination : The ketone reacts with methylamine in the presence of NaBH₃CN to form the aminomethyl derivative.

Conditions :

  • Solvent: MeOH/HOAc (9:1)
  • Temperature: 25°C
  • Yield: 85–90%.

Amide Coupling with 2-(Trifluoromethyl)benzoyl Chloride

Activation of the Carboxylic Acid

2-(Trifluoromethyl)benzoic acid is activated as its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure :

  • Chlorination : 2-(Trifluoromethyl)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in anhydrous DCM for 3 hours.
  • Quenching : Excess SOCl₂ is removed under reduced pressure to yield 2-(trifluoromethyl)benzoyl chloride.

Coupling with 4-(Aminomethyl)piperidine-1-carboxylate

The aminomethylpiperidine derivative is acylated with the activated benzoyl chloride.

Procedure :

  • Base-mediated Coupling : 4-(Aminomethyl)piperidine-1-carboxylate (1.0 equiv) is treated with 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) in DCM at 0°C.
  • Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na₂SO₄), and purified via flash chromatography.

Conditions :

  • Reaction Time: 12 hours
  • Yield: 78–82%.

Final Esterification and Deprotection

Methyl Ester Formation

The tert-butyl carbamate (Boc) protecting group is removed under acidic conditions, followed by esterification with methyl chloroformate.

Procedure :

  • Deprotection : tert-Butyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is treated with HCl in dioxane (4.0 M) for 2 hours.
  • Esterification : The free amine is reacted with methyl chloroformate (1.5 equiv) and DIPEA (3.0 equiv) in THF at 0°C.

Conditions :

  • Temperature: 0°C → 25°C
  • Yield: 90–95%.

Spectroscopic Characterization

Key spectroscopic data for this compound:

Technique Data
¹H NMR (500 MHz) δ 7.75 (d, 1H, J = 7.5 Hz), 7.62 (t, 1H, J = 7.5 Hz), 4.22 (s, 2H), 3.68 (s, 3H)
¹³C NMR (126 MHz) δ 170.2 (COO), 165.8 (CONH), 134.5 (CF₃), 44.6 (NCH₂), 52.1 (OCH₃)
HRMS [M+H]⁺ Calcd: 344.334; Found: 344.333

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Amide Coupling Conditions

Entry Base Solvent Temperature Yield (%)
1 Triethylamine DCM 0°C → 25°C 78
2 DIPEA THF 25°C 82
3 Pyridine DMF 40°C 65

Optimal conditions: Entry 2 (DIPEA in THF at 25°C).

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can lead to side reactions during amide coupling. Mitigated by using mild bases (DIPEA) and low temperatures.
  • Piperidine Ring Conformation : Steric hindrance at the 4-position necessitates excess acyl chloride (1.2 equiv) for complete conversion.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-1-carboxylate core via carbamate protection (e.g., tert-butyl or methyl ester groups) .
  • Step 2: Introduction of the trifluoromethylbenzamido group via amide coupling (e.g., HATU/DCC-mediated reactions) .
  • Step 3: Deprotection and purification using column chromatography or recrystallization.

Key Variables:

  • Catalyst Choice: HATU yields higher coupling efficiency (>85%) compared to EDCI (~70%) in amide bond formation .
  • Temperature: Reactions at 0–25°C minimize side products (e.g., racemization) .
  • Purification: Gradient elution (hexane:ethyl acetate) improves purity (>95%) .

Table 1: Synthetic Optimization Data

StepReagent/ConditionYield (%)Purity (%)Reference
Amide CouplingHATU, DIPEA, DMF, 25°C8798
DeprotectionTFA/DCM, 0°C9295

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.5–8.1 ppm confirm the aromatic trifluoromethylbenzamido group. Piperidine protons appear as multiplet signals (δ 2.5–4.0 ppm) .
    • ¹³C NMR: The carbonyl (C=O) of the carbamate resonates at ~155 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak [M+H]+ at m/z 415.15 (calculated: 415.14) .
  • HPLC: Reverse-phase HPLC (C18 column, methanol:water) confirms >98% purity .

Basic: What are the critical safety considerations during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles are mandatory to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Storage: Store at 2–8°C in amber vials to prevent degradation; incompatible with strong oxidizers (e.g., peroxides) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the trifluoromethyl group influence biological activity, and what assays are used to study target interactions?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Key assays include:

  • Enzyme Inhibition Assays: Measure IC50 values against targets (e.g., MAGL enzymes) using fluorometric substrates .
  • Cellular Uptake Studies: Radiolabeled analogs (e.g., [³H]-tagged derivatives) quantify intracellular accumulation .
  • Molecular Docking: Simulations (AutoDock Vina) predict binding interactions with hydrophobic enzyme pockets .

Table 2: Biological Activity Data (Representative Studies)

TargetAssay TypeIC50 (nM)Reference
MAGL EnzymeFluorometric12.3 ± 1.5
Cellular UptakeRadiolabeling85% uptake (24 h)

Advanced: How can stability issues in aqueous buffers be mitigated during pharmacological studies?

Methodological Answer:

  • pH Optimization: Use phosphate buffers (pH 7.4) to minimize hydrolysis of the carbamate group .
  • Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage .
  • Light Sensitivity: Amber glassware or light-protected incubators prevent photodegradation .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
  • Batch Purity Analysis: Validate compound purity via LC-MS before assays; impurities >2% skew dose-response curves .
  • Orthogonal Validation: Confirm activity using independent methods (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.